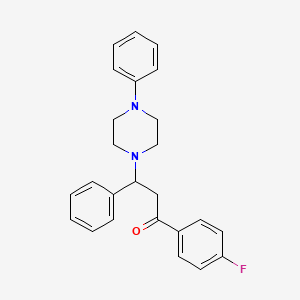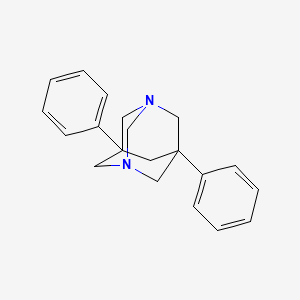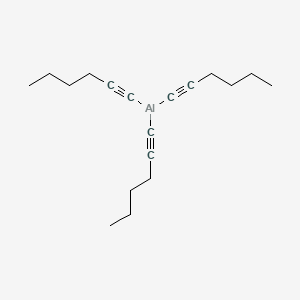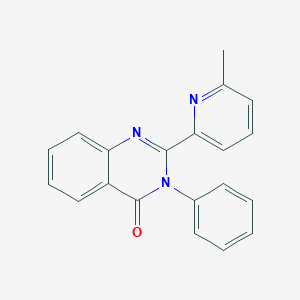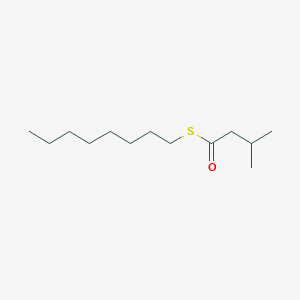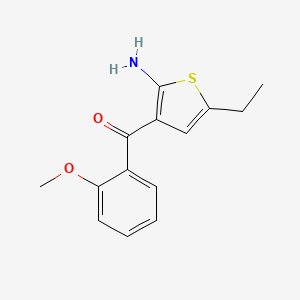
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is an organic compound that belongs to the class of thiophenes Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution Reactions: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Methanone Formation: The final step involves the formation of the methanone group by reacting the thiophene derivative with 2-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone
- (2-Amino-5-methyl-thiophen-3-yl)-p-tolyl-methanone
Uniqueness
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxyphenyl group, which can confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
50508-63-9 |
|---|---|
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
(2-amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-8-11(14(15)18-9)13(16)10-6-4-5-7-12(10)17-2/h4-8H,3,15H2,1-2H3 |
Clave InChI |
QGNHEEZYNCMJMY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


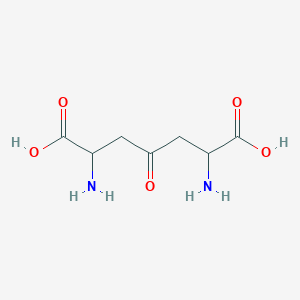
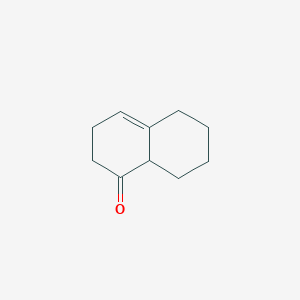
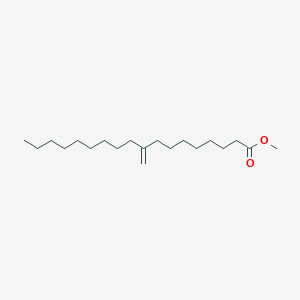
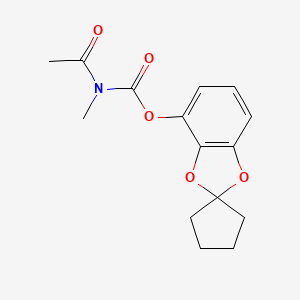
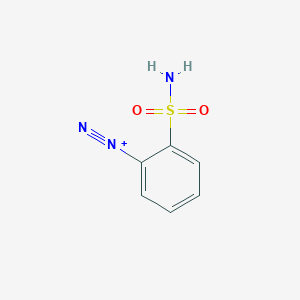
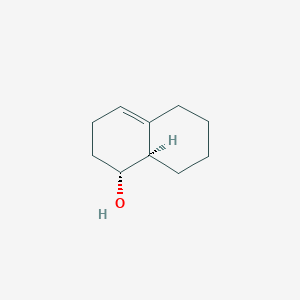
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
